molecular formula C20H19N3O5S2 B11508453 methyl 3-{[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazol-4-yl]sulfanyl}propanoate

methyl 3-{[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazol-4-yl]sulfanyl}propanoate

Cat. No.: B11508453
M. Wt: 445.5 g/mol
InChI Key: KOIQELYDMNKNLV-UHFFFAOYSA-N
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Description

Methyl 3-{[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazol-4-yl]sulfanyl}propanoate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazol-4-yl]sulfanyl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.

    Formation of the Oxathiolane Ring: The oxathiolane ring can be synthesized through the reaction of thiols with epoxides under basic conditions.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazol-4-yl]sulfanyl}propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Amino Derivatives: Formed from the reduction of the nitro group.

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.

    Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

Methyl 3-{[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazol-4-yl]sulfanyl}propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-{[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazol-4-yl]sulfanyl}propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indazole moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazol-4-yl]sulfanyl}propanoate: Unique due to the presence of the oxathiolane ring and the combination of functional groups.

    Methyl 3-{[6-nitro-3-(1,3-thiazolidin-2-yl)-1-phenyl-1H-indazol-4-yl]sulfanyl}propanoate: Similar structure but with a thiazolidine ring instead of an oxathiolane ring.

    Methyl 3-{[6-nitro-3-(1,3-dioxolan-2-yl)-1-phenyl-1H-indazol-4-yl]sulfanyl}propanoate: Similar structure but with a dioxolane ring instead of an oxathiolane ring.

Uniqueness

This compound is unique due to the presence of the oxathiolane ring, which imparts distinct chemical properties and potential biological activities. The combination of the nitro group, indazole moiety, and oxathiolane ring makes this compound a valuable target for further research and development.

Properties

Molecular Formula

C20H19N3O5S2

Molecular Weight

445.5 g/mol

IUPAC Name

methyl 3-[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenylindazol-4-yl]sulfanylpropanoate

InChI

InChI=1S/C20H19N3O5S2/c1-27-17(24)7-9-29-16-12-14(23(25)26)11-15-18(16)19(20-28-8-10-30-20)21-22(15)13-5-3-2-4-6-13/h2-6,11-12,20H,7-10H2,1H3

InChI Key

KOIQELYDMNKNLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC1=CC(=CC2=C1C(=NN2C3=CC=CC=C3)C4OCCS4)[N+](=O)[O-]

Origin of Product

United States

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